Technical Monograph: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
Technical Monograph: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
Structural Analysis, Asymmetric Synthesis, and Quality Control
Executive Summary & Structural Significance
Target Molecule: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
Role: Chiral Synthon / Pharmacophore Scaffold
Primary Application: Precursor for
The (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol moiety represents a "privileged structure" in medicinal chemistry. Unlike its para-substituted counterparts (common in octopamine/synephrine analogs), the ortho-methoxy (2-OMe) substituent introduces significant steric bulk and an intramolecular hydrogen-bond acceptor site close to the chiral center. This specific geometry is critical for selectivity in G-Protein Coupled Receptors (GPCRs), particularly in distinguishing between
For drug development professionals, the primary challenge with this scaffold is not connectivity, but stereochemical integrity . The steric hindrance of the ortho-methoxy group often impedes standard enzymatic kinetic resolutions, making Asymmetric Transfer Hydrogenation (ATH) the industry-standard protocol for generating the (1S)-isomer with high enantiomeric excess (>98% ee).
Synthetic Methodology: Asymmetric Transfer Hydrogenation (ATH)
Causality: Traditional reduction of the corresponding ketone using NaBH₄ yields a racemic mixture, requiring wasteful chiral resolution. To achieve the (1S)-configuration directly, we utilize a Ruthenium(II)-catalyzed ATH. This method is selected because the ortho-methoxy group's steric hindrance is well-tolerated by "tethered" Ru-diamine complexes, unlike in heterogeneous hydrogenation.
The Reaction Pathway
The synthesis proceeds via the reduction of 2-amino-1-(2-methoxyphenyl)ethan-1-one (often protected as the hydrochloride salt or N-Boc derivative to prevent catalyst poisoning).
Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) Mechanism: Metal-Ligand Bifunctional Catalysis (Noyori Mechanism)
Mechanism Visualization (DOT)
The following diagram illustrates the stereochemical induction. The (S,S)-ligand geometry forces the hydride delivery to the Re-face of the ketone, strictly yielding the (1S)-alcohol.
Figure 1: Catalytic cycle for the enantioselective reduction of the 2-methoxy ketone precursor using Ru-TsDPEN.
Step-by-Step Experimental Protocol
Note: This protocol assumes the use of the N-protected precursor (e.g., 2-(Boc-amino)-1-(2-methoxyphenyl)ethanone) to maximize yield.
-
Catalyst Preparation:
-
In a glovebox or under Argon, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-Ts-DPEN (0.01 equiv).
-
Add anhydrous 2-propanol and heat to 80°C for 20 minutes. Cool to RT. The solution turns orange-red, indicating formation of the active 16-electron complex.
-
-
Reaction Setup:
-
Dissolve the ketone substrate (1.0 equiv) in the minimum amount of anhydrous DMF or CH₂Cl₂ (DMF is preferred for solubility of polar amino-ketones).
-
Add the catalyst solution via cannula.
-
-
Hydrogenation:
-
Cool the mixture to 0°C (Lower temperature enhances enantioselectivity, critical for the ortho-substituted substrate).
-
Slowly add the HCOOH/Et₃N (5:2) mixture (5.0 equiv).
-
Stir at 0°C -> RT for 24 hours. Monitor via TLC (or LC-MS).
-
-
Quench & Workup:
-
Quench with saturated NaHCO₃ (gas evolution will occur).
-
Extract with EtOAc (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
Analytical Validation (Self-Validating Systems)
Trust in chiral synthesis requires rigorous validation of the Enantiomeric Excess (ee). Optical rotation is insufficient for high-precision drug development; Chiral HPLC is mandatory.
Chiral HPLC Method
The ortho-methoxy group provides a distinct "handle" for chiral stationary phases (CSPs) based on cellulose tris(3,5-dimethylphenylcarbamate).
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (Daicel) | Industry standard for |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[6]1) | Non-polar mode. DEA is critical to suppress peak tailing caused by the basic amine. |
| Flow Rate | 0.5 mL/min | Lower flow improves resolution of the sterically congested ortho-isomer. |
| Detection | UV @ 254 nm / 280 nm | The 2-methoxyphenyl chromophore absorbs strongly here. |
| Temperature | 25°C | Ambient temperature is usually sufficient. |
Expected Retention:
-
(1R)-isomer (minor): ~12-14 min
-
(1S)-isomer (major): ~16-19 min
-
Note: Retention order must be confirmed with a racemic standard.
Absolute Configuration Confirmation
If HPLC standards are unavailable, the absolute configuration is validated via Mosher's Ester Analysis .
-
React the product with (R)-(-)-MTPA-Cl.
-
Analyze via ¹H-NMR.
-
Calculate
( ) for the diastereotopic protons. The shielding/deshielding pattern of the methoxy group vs. the amine confirms the (S)-center.
Stability & Handling Data
The free base of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is sensitive to oxidation and carbamate formation (CO₂ absorption).
-
Storage: Store as the Hydrochloride (HCl) salt . The salt is a stable, white crystalline solid.
-
Hygroscopicity: The ortho-methoxy group increases lipophilicity compared to the para-isomer, but the salt form remains hygroscopic. Store in a desiccator.
-
Safety: The compound is a skin and eye irritant (H315, H319).[2] As a bioactive amine precursor, treat as a potential adrenergic modulator (handle in fume hood).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][7] Accounts of Chemical Research, 30(2), 97–102. Link
-
Palmer, M., & Wills, M. (2009). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link
-
Daicel Corporation. (2023). Chiral Application Data: Separation of Amino Alcohols on Chiralcel OD-H. Daicel Chiral Technologies. Link
-
Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a New Anticancer Drug.[8] Molecules, 19(12), 21462–21472.[8] Link[8]
-
PubChem. (2025).[2][9] Compound Summary: (1S)-1-(2-methoxyphenyl)ethan-1-ol.[2] National Library of Medicine. Link
Sources
- 1. (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol | 213990-65-9 [sigmaaldrich.com]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 8. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
